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Compound of Interest

Compound Name: 6-Fluoro-1,3-benzoxazol-2-amine

Cat. No.: B598465 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoro-1,3-benzoxazol-2-
amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This

document details its chemical properties, a representative synthetic protocol, and an overview

of the biological activities associated with the broader class of benzoxazole derivatives.

Compound Identification and Properties
6-Fluoro-1,3-benzoxazol-2-amine is a fluorinated derivative of the benzoxazole scaffold. The

inclusion of a fluorine atom can significantly modulate the physicochemical and

pharmacological properties of the molecule, including its metabolic stability and binding affinity

to biological targets.
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Property Value Source

CAS Number 162437-93-6 [1]

Molecular Formula C₇H₅FN₂O

Molecular Weight 152.13 g/mol

Appearance
Off-white to white solid

(predicted)
[2]

Melting Point Not available

Boiling Point Not available

Solubility
Soluble in organic solvents like

methanol
[1]

Synthesis of 6-Fluoro-1,3-benzoxazol-2-amine
The synthesis of 2-aminobenzoxazole derivatives is well-established in the chemical literature.

A common and effective method for the preparation of 6-Fluoro-1,3-benzoxazol-2-amine
involves the cyclization of 2-amino-4-fluorophenol with cyanogen bromide.[1] This reaction

provides a direct route to the desired benzoxazole ring system.

Experimental Protocol: Synthesis from 2-Amino-4-
fluorophenol and Cyanogen Bromide
This protocol is a representative procedure based on established methods for the synthesis of

2-aminobenzoxazoles.[1][3]

Materials:

2-Amino-4-fluorophenol

Cyanogen bromide (Caution: Highly Toxic)

Methanol

Sodium bicarbonate (NaHCO₃) solution (saturated)
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Water (deionized)

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-4-fluorophenol (1.0

equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser.

Addition of Cyanogen Bromide: To the stirred solution, add a solution of cyanogen bromide

(1.1 equivalents) in methanol dropwise at room temperature. Caution: Cyanogen bromide is

highly toxic and should be handled with extreme care using appropriate personal protective

equipment.

Reaction: Heat the reaction mixture to reflux and maintain for a period of 15 minutes to

several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room

temperature.

Neutralization: Carefully neutralize the reaction mixture with a saturated aqueous solution of

sodium bicarbonate.

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

Washing: Combine the organic layers and wash with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: The crude product can be purified by recrystallization from an appropriate

solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure
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6-Fluoro-1,3-benzoxazol-2-amine.

Biological Activities of Benzoxazole Derivatives
While specific biological data for 6-Fluoro-1,3-benzoxazol-2-amine is limited in the public

domain, the benzoxazole scaffold is a well-recognized "privileged structure" in medicinal

chemistry, with derivatives exhibiting a wide range of pharmacological activities.[4] The data

presented below is for the broader class of benzoxazole compounds and serves to indicate the

potential areas of application for 6-Fluoro-1,3-benzoxazol-2-amine.
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Biological Activity
Target/Mechanism
of Action (where
known)

Example
Derivatives and
Quantitative Data
(IC₅₀/MIC)

References

Antimicrobial
Inhibition of DNA

gyrase

Various 2-substituted

benzoxazoles show

activity against Gram-

positive and Gram-

negative bacteria. MIC

values can range from

low µg/mL to higher

concentrations

depending on the

specific derivative and

bacterial strain.

[4][5]

Anticancer
Inhibition of Kinases

(e.g., KDR)

Certain

aminobenzoxazole

derivatives have

shown inhibitory

activity against Kinase

Insert Domain

Receptor (KDR) with

IC₅₀ values in the

micromolar range. For

example, some

derivatives showed

IC₅₀ values ranging

from 6.855 to 50.118

µM.

[6]

Anti-inflammatory
Inhibition of TNF-α

and IL-6

Some 2-(3-

Arylureido)benzoxazol

e derivatives have

shown potent

inhibition of TNF-α

and IL-6.

[7]
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Antiviral (HIV-1)
Inhibition of HIV-1

nucleocapsid protein

Benzoxazolinone

derivatives have been

identified as inhibitors

of the HIV-1

nucleocapsid protein.

[8]

Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 6-Fluoro-1,3-benzoxazol-2-
amine from 2-amino-4-fluorophenol.
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Synthesis of 6-Fluoro-1,3-benzoxazol-2-amine

2-Amino-4-fluorophenol

Reaction Mixture
(in Methanol)

Cyanogen Bromide
(in Methanol)

Reflux

Heat

Workup
(Neutralization, Extraction)

Purification
(Recrystallization or Chromatography)

6-Fluoro-1,3-benzoxazol-2-amine

Click to download full resolution via product page

A flowchart of the synthetic procedure.

Proposed Mechanism of Action: DNA Gyrase Inhibition
Based on studies of related antimicrobial benzoxazoles, a potential mechanism of action for 6-
Fluoro-1,3-benzoxazol-2-amine is the inhibition of bacterial DNA gyrase, an essential enzyme

for DNA replication.[4]
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Proposed Antibacterial Mechanism of Action

Bacterial Cell

6-Fluoro-1,3-benzoxazol-2-amine

DNA Gyrase
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DNA Replication

Enables

Cell Death

Leads to

Click to download full resolution via product page

Inhibition of DNA gyrase by the compound.

Disclaimer: This document is intended for informational purposes for research and

development professionals. The provided experimental protocol is a representative example

and should be adapted and optimized as necessary. All chemical syntheses, especially those

involving highly toxic reagents like cyanogen bromide, should be performed by trained

professionals in a suitable laboratory setting with appropriate safety precautions. The biological

activities mentioned are based on studies of the broader benzoxazole class and do not

guarantee the specific activity of 6-Fluoro-1,3-benzoxazol-2-amine. Further research is

required to fully elucidate the pharmacological profile of this specific compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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